[1-(5-Bromothiophen-2-yl)ethyl](pentyl)amine
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Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine is a chemical compound with the molecular formula C11H18BrNS It is characterized by the presence of a bromothiophene ring attached to an ethyl group, which is further connected to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The 5-bromothiophene undergoes alkylation with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 1-(5-bromothiophen-2-yl)ethane.
Amination: The final step involves the reaction of 1-(5-bromothiophen-2-yl)ethane with pentylamine under reflux conditions to yield 1-(5-Bromothiophen-2-yl)ethylamine.
Industrial Production Methods
Industrial production methods for 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ethyl and pentylamine chains may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Fluorothiophen-2-yl)ethylamine
- 1-(5-Iodothiophen-2-yl)ethylamine
Uniqueness
1-(5-Bromothiophen-2-yl)ethylamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18BrNS |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C11H18BrNS/c1-3-4-5-8-13-9(2)10-6-7-11(12)14-10/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
RKYAEMDOWBXEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
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